molecular formula C7H10O2 B14283691 Methyl 3-methyl-2-methylidenebut-3-enoate CAS No. 132682-81-6

Methyl 3-methyl-2-methylidenebut-3-enoate

Cat. No.: B14283691
CAS No.: 132682-81-6
M. Wt: 126.15 g/mol
InChI Key: VLIKKTQUHUDSKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-methylidenebut-3-enoate can be synthesized through the esterification of 3,3-dimethylacrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions . The reaction can be represented as follows:

CH2(C(CH3)2COOH)+CH3OHCH2(C(CH3)2COOCH3)+H2O\text{CH}_2(\text{C(CH}_3)_2\text{COOH}) + \text{CH}_3\text{OH} \rightarrow \text{CH}_2(\text{C(CH}_3)_2\text{COOCH}_3) + \text{H}_2\text{O} CH2​(C(CH3​)2​COOH)+CH3​OH→CH2​(C(CH3​)2​COOCH3​)+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: 3,3-Dimethylacrylic acid.

    Reduction: 3,3-Dimethyl-2-butanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of fragrances and flavorings due to its fruity odor.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets. As an α,β-unsaturated ester, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial in its role as a building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-2-butenoate: Another α,β-unsaturated ester with similar reactivity but different structural features.

    Methyl crotonate: Similar ester but with a different alkyl group.

Uniqueness

Methyl 3-methyl-2-methylidenebut-3-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and odor properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

132682-81-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 3-methyl-2-methylidenebut-3-enoate

InChI

InChI=1S/C7H10O2/c1-5(2)6(3)7(8)9-4/h1,3H2,2,4H3

InChI Key

VLIKKTQUHUDSKV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=C)C(=O)OC

Origin of Product

United States

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